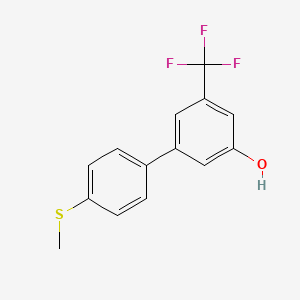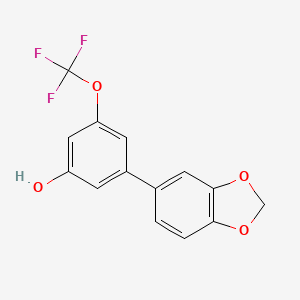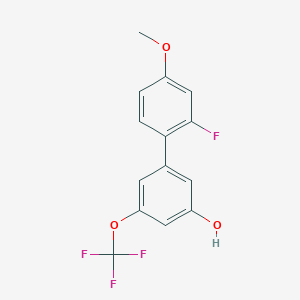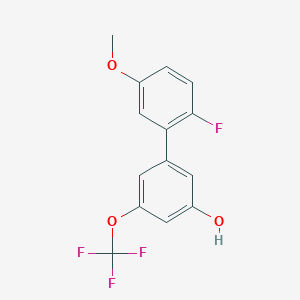
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% (5-NPTFM-95) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a nitrophenol compound that is composed of a phenol group with three fluorine atoms, a nitro group, and a hydrogen atom. The compound is currently used in a variety of laboratory experiments and is gaining recognition as an important tool for scientific research.
Wissenschaftliche Forschungsanwendungen
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has a variety of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an inhibitor for the oxidation of organic compounds. It has also been used in the synthesis of heterocyclic compounds and as a fluorescent probe for the detection of proteins. 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of pharmaceuticals and in the development of new materials.
Wirkmechanismus
The mechanism of action of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to be related to its ability to interact with proteins and other molecules. The compound has been shown to bind to proteins and other molecules, and it is believed that this binding may affect their structure and function. Additionally, 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the oxidation of organic compounds, which suggests that it may have antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, studies have shown that the compound may have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the oxidation of organic compounds, which suggests that it may have protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, non-toxic, and can be easily synthesized. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, the compound has some limitations for use in laboratory experiments. It has a low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in acidic or basic conditions.
Zukünftige Richtungen
The potential applications of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% in scientific research are vast and varied. Future research could focus on its potential use as a therapeutic agent, as an antioxidant, or as an inhibitor of oxidation. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, additional research could be conducted to explore the potential of 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% as a fluorescent probe for the detection of proteins.
Synthesemethoden
5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a method known as nitration of 3-trifluoromethylphenol. In this method, 3-trifluoromethylphenol is reacted with nitric acid and sulfuric acid in a reaction vessel. The mixture is heated to a temperature of 80-90°C and stirred for two hours. The reaction is then cooled and the product is collected by filtration. The collected product is then purified by recrystallization from a suitable solvent. The resulting compound is 5-(3-Nitrophenyl)-3-trifluoromethylphenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-9(6-12(18)7-10)8-2-1-3-11(5-8)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMLJGHMHHHYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686612 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-33-3 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














